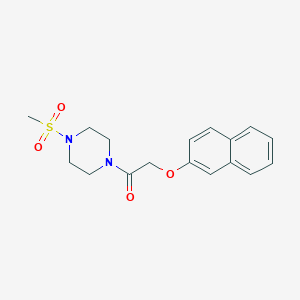
N-(4-bromophenyl)-3,4,5-triethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-3,4,5-triethoxybenzamide, also known as BPTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. The compound belongs to the class of benzamides and has been studied extensively for its pharmacological properties.
Mécanisme D'action
N-(4-bromophenyl)-3,4,5-triethoxybenzamide exerts its pharmacological effects through the inhibition of various enzymes and signaling pathways in the body. The compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been found to possess anti-cancer and neuroprotective properties.
Biochemical and Physiological Effects
N-(4-bromophenyl)-3,4,5-triethoxybenzamide has been shown to exhibit various biochemical and physiological effects in the body. The compound has been found to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in these processes. N-(4-bromophenyl)-3,4,5-triethoxybenzamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-bromophenyl)-3,4,5-triethoxybenzamide has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize, and its pharmacological properties have been extensively studied. However, N-(4-bromophenyl)-3,4,5-triethoxybenzamide has some limitations, including its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-(4-bromophenyl)-3,4,5-triethoxybenzamide. One area of interest is the development of more potent and selective HDAC inhibitors based on the chemical structure of N-(4-bromophenyl)-3,4,5-triethoxybenzamide. Another area of research is the investigation of the compound's potential use in the treatment of other diseases such as inflammatory disorders and cardiovascular disease. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the pharmacological effects of N-(4-bromophenyl)-3,4,5-triethoxybenzamide.
Méthodes De Synthèse
The synthesis of N-(4-bromophenyl)-3,4,5-triethoxybenzamide can be achieved through a multi-step process involving the reaction of 4-bromobenzoyl chloride with triethoxybenzene in the presence of a base such as triethylamine. The resulting intermediate is then subjected to further reactions to yield the final product.
Applications De Recherche Scientifique
N-(4-bromophenyl)-3,4,5-triethoxybenzamide has been studied extensively for its potential application in the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's disease. The compound has been shown to exhibit potent anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. N-(4-bromophenyl)-3,4,5-triethoxybenzamide has also been found to possess neuroprotective properties by preventing the formation of amyloid-beta plaques in the brain, which are associated with Alzheimer's disease.
Propriétés
Nom du produit |
N-(4-bromophenyl)-3,4,5-triethoxybenzamide |
|---|---|
Formule moléculaire |
C19H22BrNO4 |
Poids moléculaire |
408.3 g/mol |
Nom IUPAC |
N-(4-bromophenyl)-3,4,5-triethoxybenzamide |
InChI |
InChI=1S/C19H22BrNO4/c1-4-23-16-11-13(12-17(24-5-2)18(16)25-6-3)19(22)21-15-9-7-14(20)8-10-15/h7-12H,4-6H2,1-3H3,(H,21,22) |
Clé InChI |
YTVPYOTZUXEXOU-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=C(C=C2)Br |
SMILES canonique |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-({1-[4-(Methylsulfanyl)benzyl]-3-piperidinyl}carbonyl)azepane](/img/structure/B249071.png)
![1-{[1-(Phenylsulfonyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B249073.png)
![1-[(4-Methoxyphenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B249074.png)
![1-({1-[(4-Fluorophenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane](/img/structure/B249076.png)



![N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)propanamide](/img/structure/B249082.png)

![1-(Methylsulfonyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B249087.png)
